10-hexanoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-hexanoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry. This specific compound features a unique structure that includes a hexanoyl group, an isopropoxyphenyl group, and a dimethyl-tetrahydrobenzo[b][1,4]benzodiazepin-7-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-hexanoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hexanoyl Group: This step involves the acylation of the benzodiazepine core using hexanoyl chloride in the presence of a base such as pyridine.
Addition of the Isopropoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the benzodiazepine core reacts with 4-isopropoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be carefully controlled.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation would be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hexanoyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of hexanoic acid or hexanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10-hexanoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate their activity, leading to various physiological effects. The pathways involved may include:
GABAergic Pathway: Enhancing the inhibitory effects of GABA, leading to sedative and anxiolytic effects.
Neurotransmitter Modulation: Affecting the release and uptake of neurotransmitters, influencing mood and behavior.
Comparison with Similar Compounds
Similar Compounds
- 5-Hexanoyl-9,9-dimethyl-6-(3-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- 10-Hexanoyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
10-hexanoyl-11-(4-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropoxyphenyl group, in particular, may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
337503-24-9 |
---|---|
Molecular Formula |
C30H38N2O3 |
Molecular Weight |
474.6g/mol |
IUPAC Name |
5-hexanoyl-9,9-dimethyl-6-(4-propan-2-yloxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H38N2O3/c1-6-7-8-13-27(34)32-25-12-10-9-11-23(25)31-24-18-30(4,5)19-26(33)28(24)29(32)21-14-16-22(17-15-21)35-20(2)3/h9-12,14-17,20,29,31H,6-8,13,18-19H2,1-5H3 |
InChI Key |
RNNSWZCATGZTBS-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC(C)C |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
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